molecular formula C9H10N2OS B1458936 1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one CAS No. 1803570-28-6

1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one

Cat. No.: B1458936
CAS No.: 1803570-28-6
M. Wt: 194.26 g/mol
InChI Key: UVDLANZRAQWTFW-UHFFFAOYSA-N
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Description

1-{1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one (Figure 1) is a heterocyclic compound featuring a fused thieno[2,3-c]pyrazole core substituted with methyl groups at positions 1 and 3 and an acetyl group at position 4. Its molecular formula is C₉H₁₀N₂OS, with a molecular weight of 194.25 g/mol. Key structural identifiers include:

  • SMILES: CC1=NN(C2=C1C=C(S2)C(=O)C)C
  • InChIKey: UVDLANZRAQWTFW-UHFFFAOYSA-N .

Properties

IUPAC Name

1-(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-5-7-4-8(6(2)12)13-9(7)11(3)10-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDLANZRAQWTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one can be conceptually divided into:

  • Step 1: Synthesis of the fused thieno[2,3-c]pyrazole core.
  • Step 2: Introduction of methyl groups at N-1 and N-3 positions of the pyrazole ring.
  • Step 3: Acetylation at the 5-position of the fused heterocycle to install the ethanone moiety.

Reported Preparation of Related Pyrazole-Ethanone Compounds

A closely related compound, 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one, has been synthesized via a two-step process involving:

  • Intermediate Formation: Reaction of diethyl oxalate with sodium ethoxide and ethanol, followed by slow addition of acetone under temperature control to form an intermediate ester.
  • Cyclization and Methylation: Reaction of the intermediate with methylhydrazine in DMF solvent at controlled temperatures to form the 1,3-dimethyl-pyrazole ring, followed by isolation and purification steps.

This method is detailed in patent CN112279812A and includes the following key parameters:

Step Reagents & Conditions Temperature (°C) Duration Notes
1 Diethyl oxalate, sodium ethoxide, ethanol, slow addition of acetone <15 24 hours Intermediate ester formation
2 Intermediate + DMF + methylhydrazine 5-15 (addition), then 40-50 (reaction) 6 hours Cyclization to pyrazole ring

Post-reaction, the mixture is concentrated under reduced pressure and purified by vacuum distillation to obtain the product with high purity and yield. Control of pH (2-3) using acetic acid during the first step improves selectivity and reduces impurities.

Adaptation for Thieno[2,3-c]pyrazole Derivative

For the target compound featuring the fused thieno[2,3-c]pyrazole ring, the synthetic approach would require:

  • Formation of the thieno ring fused to the pyrazole: This typically involves the use of sulfur-containing precursors or cyclization reactions to form the thiophene ring fused at the pyrazole 2,3 positions.
  • Methylation: N-Methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions after core formation.
  • Acetylation: Introduction of the ethanone group at the 5-position can be performed via Friedel-Crafts acylation or by using acetylating reagents such as acetyl chloride or acetic anhydride under Lewis acid catalysis.

Proposed Synthesis Workflow

Step Description Reagents Conditions Expected Outcome
1 Synthesis of thieno[2,3-c]pyrazole core Starting heterocyclic precursors, sulfur source Heating, cyclization Formation of fused ring system
2 N-Methylation at N-1 and N-3 Methyl iodide, base (e.g., K2CO3) Room temperature to reflux 1,3-dimethyl substitution
3 Acetylation at 5-position Acetyl chloride, AlCl3 or acetic anhydride Low temperature, inert atmosphere Formation of ethanone substituent

Research Findings and Optimization Notes

  • Temperature Control: Maintaining low temperatures (<15 °C) during intermediate formation prevents side reactions and improves yield.
  • Reagent Ratios: Use of excess ethanol (6-9 times molar ratio relative to diethyl oxalate) and sodium ethoxide (0.45-0.5 equivalents) optimizes conversion.
  • Purification: Vacuum distillation or reduced pressure concentration followed by recrystallization ensures high purity.
  • pH Adjustment: Acidifying the reaction medium to pH 2-3 during initial steps reduces impurity formation.
  • Solvent Selection: DMF is preferred for cyclization due to its polarity and ability to dissolve intermediates.
  • Methylation Efficiency: Controlled addition of methylating agents prevents overalkylation.

Data Table Summarizing Key Parameters from Patent CN112279812A for Related Pyrazole-Ethanone Synthesis

Parameter Value/Range Effect on Reaction
Ethanol amount 6-9 times molar relative to diethyl oxalate Enhances intermediate formation
Sodium ethoxide 0.45-0.5 equivalents Base catalyst, controls reaction rate
Acetone amount 0.42-0.45 equivalents Reactant for intermediate
Temperature (Step 1) Below 15 °C Prevents side reactions
Reaction time (Step 1) 24 hours Ensures complete intermediate formation
Methylhydrazine amount 1.5-1.6 equivalents For cyclization and methylation
Temperature (Step 2) 5-15 °C (addition), 40-50 °C (reaction) Controls reaction kinetics
pH 2-3 (adjusted with acetic acid) Improves purity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

1-(1,3-Diphenyl-1,6-dihydropyrrolo[2,3-c]pyrazol-5-yl)ethan-1-one (Compound 17)
  • Structure : Pyrrolo[2,3-c]pyrazole core with phenyl substituents (1,3-positions) and a saturated dihydro ring .
  • Partial saturation of the pyrrolo ring alters aromaticity and electronic properties.
  • Applications : Demonstrated antimicrobial activity in preliminary studies .
1-(5-Methyl-1H-indol-6-yl)ethan-1-one
  • Structure : Indole core substituted with methyl and acetyl groups .
  • Crystal packing differs due to indole’s planar structure .

Functional Group Variations

1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione (Compound 5)
  • Structure : Pyrazole core with hydroxyl and diketone substituents .
  • Key Differences :
    • Hydroxyl group improves solubility via hydrogen bonding.
    • Diketone moiety enables chelation or participation in condensation reactions, unlike the acetyl group in the target compound.
1-(3-(4-Hydroxy-3-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (Compound 4)
  • Structure : Dihydropyrazoline core with nitro and thiophene groups .
  • Key Differences :
    • Nitro group enhances electron-withdrawing effects, influencing reactivity in reduction or substitution reactions.
    • Thiophene substitution contributes to antitubercular activity in hybrid pharmacophores .

Heterocyclic Hybrids and Dimers

(3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone
  • Structure : Dimeric pyrazole-indolizine hybrid .
  • Key Differences :
    • Dual pyrazole units increase ligand versatility for metal coordination.
    • Methyl groups enhance lipophilicity, contrasting with the thiophene sulfur in the target compound .
N-(3-Benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide (Compound 2)
  • Structure : Thiazolidin-2-ylidene core with benzyl and acetamide groups .
  • Key Differences: Non-aromatic thiazolidin-2-ylidene ring reduces conjugation stability compared to the aromatic thieno-pyrazole. Unexpected formation pathway highlights synthetic unpredictability in heterocyclic chemistry .

Biological Activity

1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one, with the CAS number 1803570-28-6, is a thienopyrazole derivative that has garnered attention due to its diverse biological activities. This compound's molecular formula is C9_9H10_{10}N2_2OS, and it has a molecular weight of approximately 194.25 g/mol. The compound's structure features a thieno[2,3-c]pyrazole moiety, which is known for its potential in medicinal chemistry.

The synthesis of this compound typically involves the cyclization of precursors such as 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with thiophene derivatives under basic conditions. This method allows for the formation of the thienopyrazole core essential for its biological activity.

Biological Activity Overview

Research has demonstrated that compounds in the thienopyrazole class exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies show that thienopyrazole derivatives can inhibit various bacterial and fungal strains. For example, research indicated that certain thienopyrazoles possess significant activity against pathogens like Staphylococcus aureus and Candida albicans .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities. In experiments involving erythrocytes exposed to toxic substances (like 4-nonylphenol), it demonstrated protective effects by reducing cellular damage .
  • Anti-inflammatory Effects : Thienopyrazoles have been reported to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. Specific derivatives have shown promise in selectively inhibiting phosphodiesterase enzymes involved in inflammatory responses .
  • Anticancer Potential : Some studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including the inhibition of aurora kinases, which are critical for cell division .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to enzyme active sites, inhibiting their function and thereby blocking critical metabolic pathways. For instance, its interaction with phosphodiesterase enzymes can modulate cyclic nucleotide levels within cells, influencing various signaling pathways related to inflammation and cell growth .

Comparative Analysis

To understand the unique properties of this compound compared to other thienopyrazole derivatives, a comparative analysis was conducted:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Antioxidant, Anti-inflammatory
1,3-Dimethylthieno[2,3-c]pyrazole-5-carboxylic acidStructureAnticancer activity
1-(1,3-Dimethylthieno[2,3-c]pyrazol-5-yl)methanolN/AModerate antimicrobial properties

This table highlights the versatility and potential applications of thienopyrazoles in medicinal chemistry.

Case Studies

A notable case study involved evaluating the antioxidant effects of new thienopyrazole compounds on fish erythrocytes exposed to toxic agents. The results indicated that these compounds significantly reduced erythrocyte malformations compared to control groups . This suggests their potential use in mitigating oxidative stress in biological systems.

Q & A

Basic: What are the common synthetic routes for preparing 1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one, and what are their limitations?

The synthesis typically involves cyclocondensation of thiophene derivatives with hydrazine hydrate in acidic or basic media. For example, α,β-unsaturated ketones (e.g., chalcone analogs) react with hydrazine derivatives under reflux in glacial acetic acid to form the pyrazole core . Limitations include moderate yields due to competing side reactions (e.g., over-oxidation of the thiophene moiety) and challenges in regioselectivity during cyclization. Purification often requires recrystallization or column chromatography, which can reduce scalability.

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are critical for confirming the thienopyrazole scaffold and substituent positions. For example, the methyl groups at positions 1 and 3 of the pyrazole ring show distinct singlet peaks in 1H^1 \text{H}-NMR .
  • X-ray crystallography : SHELXL-based refinement (e.g., using SHELX-2018) resolves bond lengths, angles, and torsion angles. For instance, the C–C bond lengths in the thiophene ring range from 1.36–1.43 Å, confirming aromaticity .
  • FT-IR : The carbonyl stretch (C=O) of the ethanone group appears at ~1680–1700 cm1^{-1}, while the thiophene C–S vibration is observed at ~670–690 cm1^{-1} .

Advanced: How can computational modeling optimize the synthesis and biological activity of this compound?

Density Functional Theory (DFT) calculations predict regioselectivity during cyclization by analyzing transition-state energies. For example, the thiophene sulfur’s electron-donating effects stabilize intermediates, favoring formation of the 5-ethanone isomer . Molecular docking studies (e.g., using AutoDock Vina) correlate structural features like the ethanone group’s planarity with binding affinity to biological targets (e.g., cyclooxygenase-2) .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Contradictions in antimicrobial or anti-inflammatory activity often arise from variations in assay protocols (e.g., bacterial strain selection, solvent polarity). A systematic approach includes:

  • Standardized testing : Use CLSI guidelines for MIC determination against gram-positive/negative bacteria .
  • Solvent controls : Compare DMSO vs. aqueous solubility to rule out solvent interference .
  • Structure-activity studies : Modify substituents (e.g., replacing methyl with trifluoromethyl) to isolate electronic vs. steric effects .

Advanced: What strategies improve crystallographic refinement for derivatives of this compound?

  • High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å).
  • SHELXL parameters : Use "ISOR" and "SIMU" restraints for disordered methyl groups and "DELU" for thermal motion .
  • Twinned data : For twinned crystals (common in pyrazolines), apply the HKLF5 format in SHELXL to refine twin laws .

Basic: What are the key physicochemical properties influencing reactivity?

  • LogP : Calculated at ~2.1 (XlogP3), indicating moderate lipophilicity .
  • Hydrogen-bonding capacity : The ethanone oxygen acts as a hydrogen-bond acceptor (PSA = ~45 Å2^2), enhancing solubility in polar solvents .
  • Tautomerism : The thienopyrazole ring exists in keto-enol equilibrium, affecting reactivity in nucleophilic substitution reactions .

Advanced: How to design derivatives for enhanced bioactivity while minimizing toxicity?

  • Bioisosteric replacement : Substitute the ethanone group with a trifluoromethyl ketone to improve metabolic stability .
  • Prodrug strategies : Convert the ethanone to a ketal or Schiff base to enhance bioavailability .
  • Toxicity screening : Use in silico tools like ProTox-II to predict hepatotoxicity and prioritize candidates for in vitro assays .

Advanced: What role does crystal packing play in the stability of this compound?

X-ray studies reveal that C–H···O interactions between the ethanone oxygen and adjacent methyl groups stabilize the lattice. For example, the C2–H2A···O1 distance (2.48 Å) contributes to a 3D network, reducing hygroscopicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one

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